KBU2046

Description

Structure

3D Structure

Properties

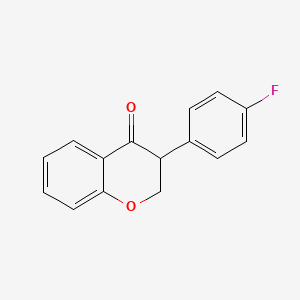

IUPAC Name |

3-(4-fluorophenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO2/c16-11-7-5-10(6-8-11)13-9-18-14-4-2-1-3-12(14)15(13)17/h1-8,13H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAFGKFIJBGYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KBU2046: A Novel Inhibitor of TGF-β1 Activation in Triple-Negative Breast Cancer

An In-depth Technical Guide on the Mechanism of Action

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for KBU2046, a novel small molecule inhibitor, in the context of triple-negative breast cancer (TNBC). The content herein is intended for researchers, scientists, and drug development professionals actively engaged in oncology and metastatic disease research.

Executive Summary

Triple-negative breast cancer represents a significant clinical challenge due to its aggressive nature, high metastatic potential, and lack of targeted therapies.[1][2][3][4][5] this compound has emerged as a promising therapeutic candidate that inhibits cancer cell motility without inducing cytotoxicity.[1][3] This document delineates the core mechanism of this compound, which centers on the inhibition of Transforming Growth Factor-β1 (TGF-β1) activation and the subsequent suppression of downstream signaling pathways crucial for cell migration and invasion.[1][2][3][4][5]

Core Mechanism of Action

This compound functions as a novel inhibitor of TGF-β1, a pleiotropic cytokine implicated in tumor metastasis.[1][3][4][5] The primary mechanism of this compound involves impeding the maturation of TGF-β1, thereby preventing its downstream signaling. This is achieved through the transcriptional downregulation of key genes and the reduced protein expression of critical cell surface receptors.[1][3][4]

Molecular Targets

The inhibitory action of this compound is mediated through the modulation of several key molecular targets:

-

Transcriptional Downregulation: this compound directly down-regulates the mRNA expression of:

-

Protein Expression Inhibition: The compound reduces the protein expression of the integrin family, specifically:

Integrins are crucial for the activation of latent TGF-β1.[1] By suppressing the expression of these integrins, this compound effectively curtails the release of mature, active TGF-β1.[1]

Signaling Pathway Modulation

The inhibition of TGF-β1 activation by this compound leads to the deactivation of the ERK signaling pathway, a critical cascade in cancer invasion and metastasis.[1][3][4] Specifically, this compound decreases the phosphorylation levels of:

This deactivation impedes the signaling necessary for tumor cell motility.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound in TNBC cell lines (MDA-MB-231 and BT-549).

Table 1: Effect of this compound on TNBC Cell Motility

| Cell Line | This compound Concentration (µM) | Inhibition of Motility |

| MDA-MB-231 | 1, 5, 10 | Significant Decrease |

| BT-549 | 1, 5, 10 | Significant Decrease |

| Data derived from transwell assays. The inhibitory effect was concentration-dependent.[6] |

Table 2: Cytotoxicity Profile of this compound in TNBC Cells

| Cell Line | This compound Concentration (µM) | Effect on Proliferation |

| MDA-MB-231 | 1, 5, 10 | No significant cytotoxicity |

| BT-549 | 1, 5, 10 | No significant cytotoxicity |

| Data from MTS assays indicate that this compound inhibits cell motility at non-toxic concentrations.[6] |

Table 3: Effect of this compound on Gene Expression

| Gene | Cell Line | This compound Concentration (µM) | Result at mRNA Level |

| LRRC8E | MDA-MB-231, BT-549 | 10 | Significant Reduction |

| LTBP3 | MDA-MB-231, BT-549 | 10 | Significant Reduction |

| MAFF | MDA-MB-231, BT-549 | 10 | Significant Reduction |

| DNAL1 | MDA-MB-231, BT-549 | 10 | Significant Reduction |

| Results obtained via qRT-PCR analysis.[3] |

Table 4: Effect of this compound on Protein Expression and Phosphorylation

| Protein Target | Cell Line | This compound Concentration (µM) | Result at Protein Level |

| Integrin αv | MDA-MB-231, BT-549 | 10 | Significant Reduction |

| Integrin α6 | MDA-MB-231, BT-549 | 10 | Significant Reduction |

| p-Raf | MDA-MB-231, BT-549 | 10 | Significant Decrease |

| p-ERK | MDA-MB-231, BT-549 | 10 | Significant Decrease |

| Determined by Western blotting analysis.[2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Culture

-

Cell Lines: Human TNBC cell lines MDA-MB-231 and BT-549 were utilized.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were incubated at 37°C in a humidified atmosphere with 5% CO2.

MTS Proliferation Assay

-

Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

The medium was replaced with fresh medium containing various concentrations of this compound (1, 5, and 10 µM) or DMSO as a vehicle control.

-

After 24, 48, and 72 hours of incubation, 20 µL of MTS reagent ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) was added to each well.

-

Plates were incubated for 2 hours at 37°C.

-

The absorbance at 490 nm was measured using a microplate reader to determine cell viability.

Transwell Migration Assay

-

Transwell inserts with an 8 µm pore size were placed in 24-well plates.

-

The lower chamber was filled with DMEM containing 10% FBS as a chemoattractant.

-

Cells (5 x 10^4) were resuspended in serum-free DMEM containing different concentrations of this compound and seeded into the upper chamber.

-

After incubation for 24 hours, non-migrated cells on the upper surface of the membrane were removed with a cotton swab.

-

Migrated cells on the lower surface were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.

-

The number of migrated cells was counted in five random fields under a microscope.

RNA Sequencing (mRNA-seq)

-

MDA-MB-231 and BT-549 cells were treated with 10 µM this compound or DMSO for 24 hours.

-

Total RNA was extracted using TRIzol reagent according to the manufacturer's protocol.

-

RNA quality and quantity were assessed using a NanoDrop spectrophotometer and Agilent 2100 Bioanalyzer.

-

mRNA was enriched using oligo(dT) magnetic beads.

-

cDNA libraries were synthesized and sequenced on an Illumina sequencing platform.

-

Differential gene expression analysis was performed to identify genes modulated by this compound.

Quantitative Real-Time PCR (qRT-PCR)

-

Total RNA was reverse-transcribed into cDNA using a reverse transcription kit.

-

qRT-PCR was performed using SYBR Green master mix on a real-time PCR system.

-

The relative expression of target genes (LRRC8E, LTBP3, MAFF, DNAL1) was calculated using the 2^-ΔΔCt method, with GAPDH as the internal control.

Western Blotting

-

Cells were treated with this compound at the indicated concentrations and time points.

-

Total protein was extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Membranes were incubated overnight at 4°C with primary antibodies against Integrin αv, Integrin α6, total Raf, p-Raf, total ERK, p-ERK, and β-actin.

-

After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Immunoreactive bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualized Pathways and Workflows

The following diagrams illustrate the signaling pathway inhibited by this compound and a typical experimental workflow.

Caption: this compound inhibits TNBC cell motility by downregulating genes and proteins essential for TGF-β1 activation, leading to suppression of the Raf/ERK signaling pathway.

Caption: A generalized workflow for the in vitro evaluation of this compound in triple-negative breast cancer cell lines.

References

- 1. Unveiling the therapeutic potential: this compound halts triple-negative breast cancer cell migration by constricting TGF-β1 activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. techscience.com [techscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Unveiling the therapeutic potential: this compound halts triple-negative breast cancer cell migration by constricting TGF-β1 activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Unveiling the therapeutic potential: this compound halts triple-negative breast cancer cell migration by constricting TGF-β1 activation in vitro | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

KBU2046: A Technical Guide to Inhibiting Cancer Cell Motility

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metastasis, the process of cancer cell migration and invasion, is the primary cause of cancer-related mortality. The small molecule KBU2046 has emerged as a promising therapeutic candidate that selectively inhibits cancer cell motility with minimal cytotoxic effects.[1] Derived from genistein, this compound has demonstrated efficacy in various cancer models, including prostate, breast, colon, and lung cancer.[2] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

This compound inhibits cancer cell motility through a multi-faceted mechanism that primarily involves the disruption of the Transforming Growth Factor-β (TGF-β) signaling pathway and interaction with the HSP90β/CDC37 chaperone complex. These actions converge to suppress the downstream Raf/MEK/ERK signaling cascade, a critical pathway for cell migration and invasion.[1][3]

Inhibition of the TGF-β1 Pathway

In triple-negative breast cancer (TNBC) cells, this compound functions as a novel inhibitor of TGF-β1.[4] Its mechanism involves:

-

Transcriptional Down-regulation: this compound significantly reduces the mRNA levels of key genes involved in TGF-β signaling and cell motility, including:

-

Reduced Protein Expression: The compound decreases the protein expression of the integrin family, which is crucial for the activation of latent TGF-β.[1] By impeding the maturation and activation of TGF-β1, this compound effectively halts a key driver of epithelial-mesenchymal transition and cell motility.[1]

Interaction with the HSP90β/CDC37 Chaperone Complex

This compound exhibits a unique interaction with the molecular chaperone HSP90β and its co-chaperone CDC37.[5] Unlike classical HSP90 inhibitors, this compound is thought to bind to a cleft present only when HSP90β and CDC37 form a heterocomplex.[5] This interaction stabilizes the complex and selectively alters its ability to chaperone client proteins that are essential for cell motility, without causing the widespread disruption and toxicity associated with broad HSP90 inhibition.[5][6]

Suppression of the Raf/ERK Signaling Pathway

A convergent point for this compound's activity is the deactivation of the Raf/ERK (MAPK) signaling pathway.[1] By decreasing the phosphorylation levels of both Raf and ERK, this compound blocks the signal transduction cascade that ultimately reorganizes the cytoskeleton and promotes cell movement.[1][3] This inhibition of Raf/ERK signaling is a direct consequence of the upstream disruption of TGF-β1 activation and chaperone function, leading to a potent anti-migratory and anti-invasive effect.[1]

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: Dose-Dependent Inhibition of TNBC Cell Motility by this compound

| Cell Line | This compound Concentration | Cellular Motility Rate (% of Control) |

| MDA-MB-231 | 1 µM | 92.97 ± 1.42% |

| MDA-MB-231 | 5 µM | 70.59 ± 2.05% |

| MDA-MB-231 | 10 µM | 50.77 ± 0.96% |

| BT-549 | 1 µM | 78.43 ± 5.71% |

| BT-549 | 5 µM | 43.55 ± 3.23% |

| BT-549 | 10 µM | 36.09 ± 3.71% |

| Data derived from Transwell assays assessing TGF-β1-induced cellular motility.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability (MTS) Assay

This assay is used to assess the cytotoxicity of this compound.

-

Cell Plating: Prepare cells in a 96-well plate at a density of 5x10³ to 1x10⁵ cells per well in a final volume of 100 µL.[7][8]

-

Compound Addition: Add this compound at various concentrations to the wells. Include wells with medium only for background subtraction and untreated cells as a control.[7]

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24-72 hours) at 37°C and 5% CO₂.[9]

-

Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, often combined with an electron coupling reagent like PES, to each well.[10]

-

Final Incubation: Incubate for 1 to 4 hours at 37°C.[10]

-

Data Acquisition: Record the absorbance at 490 nm using a multi-well spectrophotometer.[7] Viable cells with active metabolism convert the MTS reagent into a colored formazan product, and the absorbance is proportional to the number of living cells.[8]

Cell Motility (Transwell) Assay

This assay measures the migratory and invasive capacity of cancer cells.[11]

-

Cell Preparation: Culture cells to ~80-90% confluency. Starve the cells in a serum-free or low-serum medium for several hours prior to the assay.[12]

-

Chamber Setup: Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.[13]

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS or TGF-β1) to the lower chamber.[14]

-

Cell Seeding: Resuspend the starved cells in a low-serum medium, with or without this compound, and add them to the upper chamber (e.g., 1 x 10⁵ cells).[14] For invasion assays, the membrane is first coated with an extracellular matrix like Matrigel.[14]

-

Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 2.5 to 48 hours), depending on the cell type.[12][13]

-

Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[13]

-

Fixing and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., 5% glutaraldehyde or methanol) and stain with 0.2% crystal violet.[14]

-

Quantification: Allow the membrane to dry, then count the stained cells under a microscope.[13]

Gene Expression Analysis (RNA-Seq and qRT-PCR)

These techniques are used to quantify changes in gene expression following this compound treatment.

-

Cell Treatment & RNA Isolation: Treat cells with this compound or a vehicle control for the desired time. Isolate total RNA using a reagent like Trizol.[1]

-

RNA Quality Control: Assess RNA integrity. Samples with an RNA Integrity Number (RIN) value above 7.0 are typically used for sequencing.[15]

-

Library Preparation (for RNA-Seq): For mRNA sequencing, perform poly(A) selection to enrich for messenger RNA. Synthesize cDNA, add sequencing adapters, and amplify the library.[16]

-

Sequencing (for RNA-Seq): Sequence the prepared libraries using a high-throughput sequencing platform (e.g., Illumina NovaSeq).[15]

-

Data Analysis (for RNA-Seq): Align reads to a reference genome and perform differential gene expression analysis to identify genes up- or down-regulated by this compound.[15] The raw data from one such study is available in the GEO repository under accession number GSE253364.[1]

-

cDNA Synthesis (for qRT-PCR): For validation, reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.[15]

-

Real-Time PCR (for qRT-PCR): Perform quantitative real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). Analyze the results using the comparative Ct (ΔΔCt) method to determine relative gene expression.[15]

Protein Phosphorylation Analysis (Western Blot)

This method is used to detect the phosphorylation status of key signaling proteins like Raf and ERK.

-

Sample Preparation: Lyse this compound-treated and control cells in a lysis buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Gel Electrophoresis: Denature protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by size.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution containing 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding. Milk is often avoided as it contains phosphoproteins that can increase background.[18]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-Raf, anti-phospho-ERK) and for the total protein as a loading control. This is typically done overnight at 4°C.[19]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[19]

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Visualizations: Pathways and Workflows

References

- 1. Unveiling the therapeutic potential: this compound halts triple-negative breast cancer cell migration by constricting TGF-β1 activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Multifunctional Therapy Approach for Cancer: Targeting Raf1- Mediated Inhibition of Cell Motility, Growth, and Interaction with the Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unveiling the therapeutic potential: this compound halts triple-negative breast cancer cell migration by constricting TGF-β1 activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Restricting direct interaction of CDC37 with HSP90 does not compromise chaperoning of client proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. cohesionbio.com [cohesionbio.com]

- 9. resources.novusbio.com [resources.novusbio.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 12. protocols.io [protocols.io]

- 13. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]

- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. oncotarget.com [oncotarget.com]

- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Discovery, Synthesis, and Core Mechanisms of KBU2046

For Researchers, Scientists, and Drug Development Professionals

Abstract

KBU2046 is a novel small molecule inhibitor demonstrating significant promise in the selective targeting of cancer cell motility, a critical driver of metastasis.[1] Derived from the isoflavone genistein, this compound has been shown to inhibit the movement and invasion of various cancer cells at concentrations that do not induce cytotoxicity.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the experimental protocols for key biological assays and presents available quantitative data on its efficacy. Furthermore, this guide visualizes the compound's impact on crucial signaling pathways, offering a valuable resource for researchers in oncology and drug development.

Discovery and Synthesis

Discovery of this compound

This compound was identified through a strategic drug discovery program aimed at developing compounds that selectively inhibit cancer cell motility without causing the cytotoxic side effects common to many conventional chemotherapeutics. The starting point for its development was the natural isoflavone, genistein, which is known for its anti-motility properties.[1][2] Through structural modifications of the genistein scaffold, (±)-3(4-fluorophenyl)chroman-4-one, designated this compound, was synthesized and identified as a lead candidate with potent anti-motility effects.[1]

Synthesis of (±)-3(4-fluorophenyl)chroman-4-one (this compound)

While a detailed, step-by-step protocol for the industrial synthesis of this compound is not publicly available, the general synthesis of the 3-arylchroman-4-one core can be inferred from established organic chemistry principles. A plausible synthetic route involves a multi-step process starting from readily available precursors.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Protocol Outline:

A likely synthesis involves an initial base-catalyzed aldol condensation between 2'-hydroxyacetophenone and 4-fluorobenzaldehyde to form a chalcone intermediate. This is followed by an intramolecular Michael addition to cyclize the chalcone into the chroman-4-one ring system. The final product, a racemic mixture of (±)-3(4-fluorophenyl)chroman-4-one, would then be purified.

Mechanism of Action

This compound exerts its anti-motility effects through a multi-faceted mechanism, primarily by inhibiting the Transforming Growth Factor-β (TGF-β) signaling pathway and modulating the Raf/MEK/ERK cascade.[2][3] It also interacts with the CDC37/HSP90β chaperone heterocomplex.

Inhibition of the TGF-β Signaling Pathway

This compound acts as a novel inhibitor of TGF-β1.[2] Mechanistically, it down-regulates the expression of genes involved in the maturation and activation of latent TGF-β1, such as Leucine-Rich Repeat Containing 8 Family Member E (LRRC8E) and Latent TGFβ-Binding Protein 3 (LTBP3).[2] By impeding the maturation of TGF-β1, this compound effectively suppresses a key driver of cancer cell motility and invasion.[2]

Caption: this compound inhibits the TGF-β signaling pathway.

Modulation of the Raf/MEK/ERK Pathway

This compound has been shown to decrease the phosphorylation levels of both Raf and ERK, key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[2][3] This deactivation of the ERK signaling pathway contributes to the impedance of cancer invasion and metastasis.[2]

Interaction with the CDC37/HSP90β Heterocomplex

This compound has been demonstrated to bind to the CDC37/HSP90β chaperone heterocomplex. This interaction is unique in that this compound does not bind to either CDC37 or HSP90β individually. It is hypothesized that this compound binds to a pocket that is formed only upon the association of these two proteins. This binding stabilizes the heterocomplex and selectively alters its interaction with client proteins that regulate cell motility.

Caption: this compound interaction with the CDC37/HSP90β heterocomplex.

Quantitative Data

This compound has been shown to inhibit cell motility in a dose-dependent manner in various cancer cell lines. Notably, this inhibition occurs at concentrations that do not significantly affect cell viability, highlighting its selective mechanism of action.[2]

Table 1: Effect of this compound on the Motility of Triple-Negative Breast Cancer (TNBC) Cells [2]

| Cell Line | This compound Concentration (µM) | Cellular Motility Rate (%) |

| MDA-MB-231 | 1 | 92.97 ± 1.42 |

| 5 | 70.59 ± 2.05 | |

| 10 | 50.77 ± 0.96 | |

| BT-549 | 1 | 78.43 ± 5.71 |

| 5 | 43.55 ± 3.23 | |

| 10 | 36.09 ± 3.71 |

Table 2: Effect of this compound on Protein Expression in TNBC Cells [2]

| Cell Line | This compound Concentration (µM) | Integrin αv Protein Level (%) | Integrin α6 Protein Level (%) |

| MDA-MB-231 | 1 | 67.28 ± 10.72 | 87.15 ± 14.66 |

| 5 | 57.61 ± 8.37 | 76.54 ± 16.18 | |

| 10 | 42.29 ± 9.97 | 45.26 ± 3.93 | |

| BT-549 | 1 | 96.13 ± 10.99 | 82.47 ± 20.98 |

| 5 | 58.68 ± 15.77 | 66.29 ± 7.24 | |

| 10 | 51.11 ± 10.92 | 61.89 ± 11.58 |

Note: Data are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability (MTS) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Workflow:

Caption: Workflow for the MTS cell viability assay.

Protocol:

-

Seed 2,000 cells per well in a 96-well plate and incubate overnight at 37°C.[2]

-

Treat the cells with this compound at desired concentrations (e.g., 1, 5, and 10 µM) and incubate for 48 hours at 37°C with 5% CO₂.[2]

-

Add 20 µL of MTS substrate to each well and incubate for 90 minutes.[2]

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Transwell Migration Assay

This assay is employed to quantify the effect of this compound on cancer cell migration.

Workflow:

References

- 1. Unveiling the therapeutic potential: this compound halts triple-negative breast cancer cell migration by constricting TGF-β1 activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unveiling the therapeutic potential: this compound halts triple-negative breast cancer cell migration by constricting TGF-β1 activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Multifunctional Therapy Approach for Cancer: Targeting Raf1- Mediated Inhibition of Cell Motility, Growth, and Interaction with the Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of KBU2046 in Prostate Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metastasis, the process of cancer cell migration and invasion, is the primary cause of mortality in prostate cancer patients. The small molecule KBU2046 has emerged as a first-in-class, precision-acting agent that selectively inhibits cancer cell motility with a wide therapeutic window. This technical guide provides a comprehensive overview of the molecular targets of this compound in prostate cancer cells, its mechanism of action, relevant quantitative data, and detailed experimental protocols for assessing its efficacy. This compound operates through a novel mechanism by disrupting the interaction between the HSP90β/CDC37 chaperone complex and the client protein Raf1, leading to the suppression of the canonical Raf/MEK/ERK signaling pathway and the inhibition of a newly identified Raf1-L-plastin (LCP1) motility pathway.

Molecular Targets and Mechanism of Action

This compound is a halogen-substituted isoflavanone designed to specifically inhibit cancer cell motility and invasion with minimal cytotoxic effects.[1][2] Its primary mechanism revolves around the modulation of the Heat Shock Protein 90 (Hsp90) chaperone machinery and its interaction with key oncogenic kinases.

Primary Target: The HSP90β-CDC37 Protein-Protein Interface

In silico modeling, combined with biophysical and biochemical analyses, suggests that this compound's primary binding site is the protein-protein interface between the β-isoform of Heat Shock Protein 90 (HSP90β) and its co-chaperone, CDC37.[3] The HSP90 chaperone system is crucial for the conformational maturation and stability of numerous client proteins, many of which are kinases that drive cancer progression.[4] By binding to this interface, this compound does not act as a conventional ATP-competitive Hsp90 inhibitor but rather as an allosteric modulator of a specific client protein interaction.

Selective Inhibition of Raf1 Kinase

The binding of this compound to the HSP90β/CDC37 complex selectively disrupts the subsequent binding and stabilization of the serine/threonine kinase Raf1.[3] This targeted disruption prevents the proper folding and activation of Raf1, a critical upstream regulator of the MAPK/ERK signaling cascade.[5] Specifically, this compound has been shown to decrease the phosphorylation of Raf1 at its activation motif, serine 338 (Ser338).[3]

Downstream Signaling Pathway Suppression

The inhibition of Raf1 activation by this compound leads to the suppression of its downstream signaling pathway. This includes a reduction in the phosphorylation and activation of MEK1/2 and, subsequently, ERK1/2.[5][6] The deactivation of the ERK signaling pathway is a key event that impedes cancer cell invasion and metastasis.[6][7]

Furthermore, research indicates that Raf1 regulates cell motility through a novel pathway involving its complex formation with the actin-binding protein L-plastin (LCP1).[3] By inhibiting Raf1, this compound disrupts this downstream pathway, which has a primary effect on proteins involved in cell motility.[3]

Effects on Gene and Protein Expression

Beyond kinase signaling, this compound has been observed to modulate the expression of genes and proteins critical to cell motility and invasion. Treatment with this compound leads to the direct down-regulation of several genes, including:

-

Leucine-rich repeat-containing 8 family, member E (LRRC8E)[7]

-

Latent TGFβ-binding protein 3 (LTBP3)[7]

-

Dynein light chain 1 (DNAL1)[7]

-

MAF bZIP transcription factor F (MAFF)[7]

Additionally, this compound treatment results in the reduced protein expression of the integrin family, specifically integrin αv and α6, which are crucial for cell adhesion and migration.[7]

Visualization of Key Pathways and Workflows

This compound Signaling Pathway```dot

// Node Definitions this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; HSP90_CDC37 [label="HSP90β / CDC37\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Raf1 [label="Raf1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LCP1 [label="L-plastin (LCP1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Motility [label="Cell Motility &\nInvasion", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges this compound -> HSP90_CDC37 [label=" Binds to Interface", color="#202124", arrowhead=normal, style=dashed]; HSP90_CDC37 -> Raf1 [label=" Disrupts Interaction", arrowhead=tee]; Raf1 -> MEK [arrowhead=normal, color="#202124", label=" Activates"]; MEK -> ERK [arrowhead=normal, color="#202124", label=" Activates"]; Raf1 -> LCP1 [arrowhead=normal, color="#202124", label=" Forms Complex"]; ERK -> Motility [arrowhead=normal, color="#202124"]; LCP1 -> Motility [arrowhead=normal, color="#202124"];

// Invisible nodes for alignment subgraph { rank=same; this compound; } subgraph { rank=same; HSP90_CDC37; } subgraph { rank=same; Raf1; } subgraph { rank=same; MEK; LCP1; } subgraph { rank=same; ERK; } subgraph { rank=same; Motility; }

// Add a general inhibition arrow from the drug's action {rank=same; Raf1; node [shape=none, label="", width=0]; dummy} HSP90_CDC37 -> dummy [arrowhead=none, style=invis]; dummy -> Motility [label="Inhibition", arrowhead=tee, constraint=false, color="#EA4335", fontcolor="#EA4335"]; }

Caption: General experimental workflow to assess this compound's effects.

Quantitative Data Summary

While comprehensive dose-response data for this compound in prostate cancer cell lines is limited in publicly available literature, existing studies provide key quantitative and qualitative insights into its efficacy and selectivity.

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line(s) | Cancer Type | Assay | Concentration | Observed Effect | Citation |

|---|---|---|---|---|---|

| PC-3, PC3-M, 1532CPTX, 1542CPTX | Prostate | Cell Invasion | 10 µM | Significant inhibition of invasion, equal to or greater than Genistein. | [2] |

| Human Prostate, Breast, Colon, Lung | Various | Single-cell Migration | 10 µM | Significant inhibition of migration compared to vehicle control. | [2] |

| MDA-MB-231 | Breast (TNBC) | Western Blot | 1, 5, 10 µM | Dose-dependent reduction in Integrin αv protein levels. | [7] |

| MDA-MB-231 | Breast (TNBC) | Western Blot | 1, 5, 10 µM | Dose-dependent reduction in Integrin α6 protein levels. | [7] |

| Various Prostate Cells | Prostate | Cell Growth | Up to 50 µM | Low to no toxicity observed; high IC50 values for growth inhibition. | [2] |

| Human Bone Marrow Stem Cells | Normal | Colony Formation | Not specified | Not toxic. | [2]|

Table 2: Quantitative Protein Expression Changes in MDA-MB-231 Cells Treated with this compound

| Target Protein | 1 µM this compound | 5 µM this compound | 10 µM this compound |

|---|---|---|---|

| Integrin αv (% of control) | 67.28 ± 10.72 | 57.61 ± 8.37 | 42.29 ± 9.97 |

| Integrin α6 (% of control) | 87.15 ± 14.66 | 76.54 ± 16.18 | 45.26 ± 3.93 |

Data from a study on triple-negative breast cancer, presented here to illustrate the quantitative effect of this compound on downstream protein targets.[7]

Experimental Protocols

The following are detailed, representative protocols for key assays used to evaluate the molecular and phenotypic effects of this compound on prostate cancer cells.

Protocol: Cell Invasion Assay (Transwell Matrigel Assay)

This protocol is a standard method for quantifying the invasive potential of cancer cells in vitro. [1][8][9] Materials:

-

24-well Transwell inserts (8.0 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Complete medium (containing 10% FBS as a chemoattractant)

-

Prostate cancer cells (e.g., PC-3, DU145)

-

This compound stock solution

-

4% Paraformaldehyde (PFA)

-

0.1% Crystal Violet staining solution

-

Cotton swabs

Procedure:

-

Coating Inserts: Thaw Matrigel on ice. Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with ice-cold, serum-free medium. Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert. Incubate at 37°C for at least 4-6 hours to allow for gel formation.

-

Cell Preparation: Culture prostate cancer cells to ~80% confluency. The day before the assay, replace the medium with serum-free medium to starve the cells. On the day of the assay, harvest cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Seeding Cells: Remove any excess medium from the rehydrated Matrigel. Add 500 µL of complete medium (with 10% FBS) to the lower chamber of the 24-well plate.

-

In separate tubes, prepare cell suspensions containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control.

-

Add 200 µL of the cell suspension (containing 2 x 10^4 cells and the respective drug concentration) to the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Staining and Quantification:

-

After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently scrape away the non-invading cells and Matrigel from the top surface of the membrane.

-

Fix the inserts in 4% PFA for 20 minutes at room temperature.

-

Wash the inserts with PBS.

-

Stain the invading cells on the bottom of the membrane with 0.1% crystal violet for 30 minutes.

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Using a light microscope, count the number of stained, invaded cells in 5-10 random fields of view at 200x magnification.

-

Calculate the average number of invaded cells per field for each condition.

-

Protocol: Western Blot for Phospho-ERK1/2 (p-ERK)

This protocol details the detection of phosphorylated ERK1/2 to measure the inhibitory effect of this compound on the MAPK pathway. [4][10] Materials:

-

Prostate cancer cells

-

This compound stock solution

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

PVDF membrane

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-Phospho-ERK1/2 (Thr202/Tyr204)

-

Mouse anti-Total ERK1/2

-

Mouse anti-β-Actin (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed prostate cancer cells and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 2, 6, 24 hours). Include a positive control (e.g., EGF stimulation) and a vehicle control.

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each dish. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated anti-rabbit secondary antibody (1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing (Normalization):

-

To normalize the p-ERK signal, the membrane must be probed for total ERK.

-

Incubate the membrane in a mild stripping buffer to remove the primary/secondary antibodies.

-

Wash, block, and re-probe the membrane with the primary antibody for total ERK, followed by the appropriate HRP-conjugated secondary antibody.

-

Detect the signal as before. The membrane can be probed again for a loading control like β-Actin.

-

-

Densitometry: Quantify the band intensities using image analysis software. Normalize the p-ERK signal to the total ERK signal for each sample.

References

- 1. Cell migration and invasion assays [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. RePORT ⟩ RePORTER [reporter.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A Multifunctional Therapy Approach for Cancer: Targeting Raf1- Mediated Inhibition of Cell Motility, Growth, and Interaction with the Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unveiling the therapeutic potential: this compound halts triple-negative breast cancer cell migration by constricting TGF-β1 activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unveiling the therapeutic potential: this compound halts triple-negative breast cancer cell migration by constricting TGF-β1 activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocols for Migration and Invasion Studies in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. corning.com [corning.com]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

KBU2046: A Novel Inhibitor of the ERK Signaling Pathway in Tumor Metastasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metastasis remains the primary cause of mortality in cancer patients, driving an urgent need for novel therapeutic strategies that can effectively inhibit the spread of tumor cells. The extracellular signal-regulated kinase (ERK) signaling pathway is a critical mediator of cell proliferation, survival, differentiation, and migration.[1][2][3] Its hyperactivation is a common feature in a multitude of cancers and is strongly associated with tumor progression and metastasis.[1][3] KBU2046, a novel small molecule inhibitor, has emerged as a promising anti-metastatic agent.[4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its inhibitory effects on the ERK signaling pathway. We present a consolidation of key experimental findings, detailed methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action: this compound and the ERK Signaling Cascade

Recent studies have elucidated that this compound exerts its anti-metastatic effects by targeting the transforming growth factor-β (TGF-β1) signaling pathway, a known upstream activator of the ERK cascade in various cancers.[4][7][8][9] this compound functions as a novel TGF-β1 inhibitor, thereby preventing the activation of the downstream Ras/Raf/MEK/ERK signaling axis.[7]

The proposed mechanism involves the following key steps:

-

Inhibition of TGF-β1 Activation : this compound impedes the maturation and activation of TGF-β1.[7]

-

Downregulation of Key Genes : The inhibition of TGF-β1 signaling leads to the downregulation of genes crucial for cell motility and adhesion, including Leucine-Rich Repeat-Containing 8 Family, Member E (LRRC8E) and Latent TGFβ-Binding Protein 3 (LTBP3).[4][7] It also leads to reduced protein expression of the integrin family.[4][7]

-

Deactivation of the Raf/ERK Pathway : By disrupting the upstream TGF-β1 signaling, this compound effectively decreases the phosphorylation levels of key kinases in the ERK pathway, namely Raf1 and ERK1/2.[4][5][7]

-

Suppression of Tumor Cell Motility : The deactivation of the ERK signaling pathway ultimately results in the suppression of tumor cell invasion and metastasis.[4][5][7]

This mechanism of action is visually summarized in the signaling pathway diagram below.

Quantitative Data Summary

The efficacy of this compound in suppressing the ERK pathway and cell motility has been quantified in studies on triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and BT-549. The key findings are summarized below.

Table 1: Effect of this compound on Raf1 and ERK1/2 Phosphorylation

| Cell Line | Treatment | Target Protein | Observation | Statistical Significance | Reference |

| MDA-MB-231 | This compound | p-Raf1 | Robustly diminished in a time-dependent manner | p < 0.05 | [7] |

| BT-549 | This compound | p-Raf1 | Robustly diminished in a time-dependent manner | p < 0.05 | [7] |

| MDA-MB-231 | This compound | p-ERK1/2 | Robustly diminished in a time-dependent manner | p < 0.05 | [7] |

| BT-549 | This compound | p-ERK1/2 | Robustly diminished in a time-dependent manner | p < 0.05 | [7] |

Table 2: Effect of this compound on Gene Expression

| Cell Line | Treatment | Gene Target | Regulation | Method | Reference |

| MDA-MB-231, BT-549 | This compound | LRRC8E | Down-regulated | mRNA-seq, qRT-PCR | [7] |

| MDA-MB-231, BT-549 | This compound | LTBP3 | Down-regulated | mRNA-seq, qRT-PCR | [7] |

| MDA-MB-231, BT-549 | This compound | DNAL1 | Down-regulated | mRNA-seq | [4][7] |

| MDA-MB-231, BT-549 | This compound | MAFF | Down-regulated | mRNA-seq | [4][7] |

Experimental Protocols

The following section details the methodologies employed to investigate the effects of this compound. These protocols are based on the descriptions provided in the cited literature.[4][5][7][8][9]

Cell Culture

-

Cell Lines : MDA-MB-231 and BT-549 (human triple-negative breast cancer cell lines).

-

Culture Medium : Standard cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions : Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTS Assay)

-

Purpose : To determine the cytotoxic effects of this compound and establish non-toxic concentrations for subsequent experiments.

-

Procedure :

-

Seed cells in a 96-well plate at a specified density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).

-

Add MTS reagent ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

-

Transwell Migration Assay

-

Purpose : To assess the effect of this compound on cancer cell motility and invasion.

-

Procedure :

-

Pre-coat transwell inserts (8 µm pore size) with Matrigel for invasion assays (uncoated for migration assays).

-

Seed cells in the upper chamber in serum-free medium containing this compound or vehicle control.

-

Add medium containing a chemoattractant (e.g., 10% FBS or TGF-β1) to the lower chamber.

-

Incubate for a specified time (e.g., 24 hours).

-

Remove non-migrated cells from the top of the insert with a cotton swab.

-

Fix and stain the migrated cells on the bottom of the insert with crystal violet.

-

Count the migrated cells in several microscopic fields and calculate the average.

-

Western Blotting

-

Purpose : To detect the expression and phosphorylation status of proteins in the ERK signaling pathway.

-

Procedure :

-

Treat cells with this compound for various time points or at different concentrations.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p-Raf1, Raf1, p-ERK1/2, ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.

-

Quantify band intensities using densitometry software.

-

RNA Sequencing (RNA-Seq) and Quantitative RT-PCR (qRT-PCR)

-

Purpose : To identify and validate changes in gene expression following this compound treatment.

-

Procedure :

-

RNA Extraction : Treat cells with this compound and extract total RNA using a suitable kit (e.g., RNeasy Kit).

-

RNA-Seq :

-

Assess RNA quality and quantity.

-

Prepare sequencing libraries from the RNA samples.

-

Perform high-throughput sequencing.

-

Analyze the sequencing data to identify differentially expressed genes.

-

-

qRT-PCR :

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform real-time PCR using gene-specific primers for target genes (e.g., LRRC8E, LTBP3) and a housekeeping gene (e.g., GAPDH).

-

Calculate relative gene expression using the ΔΔCt method.

-

-

The general workflow for these experiments is illustrated in the diagram below.

Conclusion and Future Directions

This compound represents a significant advancement in the development of anti-metastatic therapeutics. Its ability to inhibit the TGF-β1/Ras/Raf/ERK signaling pathway provides a targeted approach to suppressing tumor cell motility and invasion.[7] The data gathered from in vitro studies on TNBC cell lines strongly supports its potential as a novel therapeutic agent for combating cancer metastasis.[4][7][9]

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key future directions include:

-

In vivo studies : Evaluating the efficacy and safety of this compound in animal models of metastasis is a critical next step.

-

Combination Therapies : Investigating the synergistic effects of this compound with other chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens.[10]

-

Broader Applicability : Exploring the effect of this compound on the ERK pathway in other cancer types characterized by aberrant ERK signaling.

This guide provides a foundational understanding of this compound's effect on the ERK signaling pathway, offering valuable insights for researchers and clinicians working towards the development of next-generation cancer therapies.

References

- 1. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current and Emerging Therapies for Targeting the ERK1/2 & PI3K Pathways in Cancer | MDPI [mdpi.com]

- 3. imrpress.com [imrpress.com]

- 4. Unveiling the therapeutic potential: this compound halts triple-negative breast cancer cell migration by constricting TGF-β1 activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Unveiling the therapeutic potential: this compound halts triple-negative breast cancer cell migration by constricting TGF-β1 activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. OR | Unveiling the therapeutic potential: this compound halts triple-negative breast cancer cell migration by constricting TGF-β1 activation in vitro [techscience.com]

- 9. [PDF] Unveiling the therapeutic potential: this compound halts triple-negative breast cancer cell migration by constricting TGF-β1 activation in vitro | Semantic Scholar [semanticscholar.org]

- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

KBU2046: A Novel Modulator of Heat Shock Protein 90 Function and TGF-β1 Signaling in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

KBU2046 is a synthetic small molecule that has emerged as a promising agent in cancer research, primarily due to its potent anti-motility and anti-invasive properties. Unlike traditional cytotoxic agents, this compound does not directly induce cancer cell death but rather targets the molecular machinery responsible for tumor progression and metastasis. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a particular focus on its intricate interplay with heat shock proteins and its role as an inhibitor of the Transforming Growth Factor-β1 (TGF-β1) signaling pathway. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

Cancer metastasis is the primary cause of mortality in cancer patients. The ability of cancer cells to migrate and invade surrounding tissues is a critical step in the metastatic cascade. This compound was identified as a novel compound that selectively inhibits cancer cell motility without significant cytotoxic effects[1]. Its unique mechanism of action makes it an attractive candidate for the development of new anti-metastatic therapies. This guide delves into the molecular interactions of this compound, providing a detailed resource for researchers in the field.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by targeting the TGF-β1 signaling pathway and modulating the function of the Hsp90/Cdc37 chaperone complex.

Inhibition of the TGF-β1 Signaling Pathway

This compound has been identified as a novel inhibitor of TGF-β1[2][3][4]. TGF-β1 is a pleiotropic cytokine that plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in advanced stages. In many aggressive cancers, elevated TGF-β1 levels are associated with increased cell motility, invasion, and poor prognosis.

This compound's inhibitory effect on the TGF-β1 pathway leads to the downregulation of downstream signaling components, including the Raf/ERK pathway. Specifically, this compound has been shown to decrease the phosphorylation of Raf and ERK, key kinases in a signaling cascade that promotes cell proliferation and migration[2][3][4][5]. By disrupting this pathway, this compound effectively blunts the pro-migratory signals initiated by TGF-β1. Furthermore, this compound has been observed to down-regulate the expression of genes such as LRRC8E and LTBP3, and reduce the protein expression of integrins αv and α6, all of which are involved in mediating the effects of TGF-β1 on cell motility[2][4][5].

Interaction with the Hsp90/Cdc37 Chaperone Complex

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are oncoproteins critical for cancer cell survival and proliferation. The co-chaperone Cdc37 is particularly important for the recruitment of protein kinases to the Hsp90 chaperone machinery.

This compound does not directly bind to Hsp90 or Cdc37 alone. Instead, it uniquely stabilizes the Hsp90β/Cdc37 heterocomplex[6]. This stabilization is thought to occur through the binding of this compound to a novel pocket formed at the interface of the Hsp90 and Cdc37 proteins[6]. While this interaction stabilizes the overall complex, it selectively alters the binding of a small subset of Hsp90's kinase clients[7]. This selective modulation of the Hsp90 interactome likely contributes to the specific anti-motility phenotype observed with this compound treatment, without inducing a widespread degradation of Hsp90 client proteins that is characteristic of direct Hsp90 inhibitors. This targeted approach may offer a wider therapeutic window and reduced toxicity compared to pan-Hsp90 inhibitors.

The Heat Shock Response and HSF1

The heat shock response, primarily regulated by the transcription factor Heat Shock Factor 1 (HSF1), is a crucial cellular stress response that leads to the upregulation of heat shock proteins, including Hsp70 and Hsp90. While Hsp90 is a direct interactor with the this compound-targeted Hsp90/Cdc37 complex, current research has not established a direct modulatory effect of this compound on HSF1 activation or the broader heat shock response. Inhibition of Hsp90 by other small molecules is known to induce a compensatory heat shock response through the activation of HSF1. However, whether the unique mechanism of this compound, which stabilizes a specific Hsp90 complex rather than inhibiting its general function, circumvents or modulates this response remains an area for future investigation.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: In Vitro Inhibition of Cancer Cell Motility and Invasion by this compound

| Cell Line | Assay Type | This compound Concentration (µM) | Inhibition of Motility/Invasion (%) | Reference |

| MDA-MB-231 | Transwell Motility | 1 | 7.03 ± 1.42 | [5] |

| 5 | 29.41 ± 2.05 | [5] | ||

| 10 | 49.23 ± 0.96 | [5] | ||

| BT-549 | Transwell Motility | 1 | 21.57 ± 5.71 | [5] |

| 5 | 56.45 ± 3.23 | [5] | ||

| 10 | 63.91 ± 3.71 | [5] | ||

| PC3, PC3-M, 1532NPTX, 1542NPTX, 1532CPTX, 1542CPTX | Invasion Assay | 10 | Significant inhibition observed | [7] |

Table 2: Effect of this compound on Protein Expression and Phosphorylation

| Cell Line | Protein | This compound Concentration (µM) | Change in Expression/Phosphorylation (%) | Reference |

| MDA-MB-231 | Integrin αv | 1 | -32.72 ± 10.72 | [5] |

| 5 | -42.39 ± 8.37 | [5] | ||

| 10 | -57.71 ± 9.97 | [5] | ||

| MDA-MB-231 | Integrin α6 | 1 | -12.85 ± 14.66 | [5] |

| 5 | -23.46 ± 16.18 | [5] | ||

| 10 | -54.74 ± 3.93 | [5] | ||

| MDA-MB-231, BT-549 | p-Raf, p-ERK1/2 | Not specified | Significantly lower than negative control | [5] |

Note: A specific binding affinity (Kd) value for the interaction of this compound with the Hsp90/Cdc37 heterocomplex is not currently available in the public domain.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

MTS Assay for Cell Viability

This assay is used to assess the cytotoxic effect of this compound on cancer cells.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MDA-MB-231, BT-549)

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed 2,000 cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range is 1, 5, and 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Transwell Migration Assay

This assay is used to quantify the effect of this compound on cancer cell migration.

Materials:

-

Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates

-

24-well plates

-

Cancer cell lines

-

Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Methanol or other fixative

-

Crystal violet or other staining solution

-

Microscope

Procedure:

-

Culture cells to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Resuspend the starved cells in serum-free medium containing different concentrations of this compound or vehicle control.

-

Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add 100-200 µL of the cell suspension (typically 5 x 10⁴ to 1 x 10⁵ cells) to the upper chamber of the inserts.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a period appropriate for the cell line's migration rate (e.g., 12-48 hours).

-

After incubation, remove the inserts from the wells.

-

Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10-15 minutes.

-

Stain the cells with 0.1% crystal violet for 20 minutes.

-

Gently wash the inserts with water.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

-

Quantify the results and express them as a percentage of the control.

Western Blotting for Phosphorylated ERK (p-ERK)

This protocol details the detection of changes in ERK phosphorylation in response to this compound treatment.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed 3 x 10⁵ cells per well in 6-well plates and incubate overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 48 hours).

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Drug Affinity Responsive Target Stability (DARTS) Assay

This assay is used to demonstrate the stabilization of the Hsp90β/Cdc37 heterocomplex by this compound.

Materials:

-

Purified Hsp90β and Cdc37 proteins

-

This compound

-

Thermolysin or other suitable protease

-

Reaction buffer

-

SDS-PAGE gels

-

Silver staining kit or Western blot reagents

Procedure:

-

Pre-incubate equimolar amounts of purified Hsp90β and Cdc37 proteins with varying concentrations of this compound or vehicle control in a reaction buffer for 30 minutes at room temperature.

-

Add a protease (e.g., thermolysin) to each reaction and incubate for a time determined to achieve partial digestion in the control sample.

-

Stop the digestion by adding a protease inhibitor or by boiling in Laemmli buffer.

-

Separate the protein fragments by SDS-PAGE.

-

Visualize the protein bands by silver staining or perform a Western blot using antibodies against Hsp90β and Cdc37.

-

A decrease in protein degradation (i.e., more intact protein bands) in the presence of this compound indicates stabilization of the protein complex.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion and Future Directions

This compound represents a promising new class of anti-cancer agent that targets cell motility and invasion, key drivers of metastasis. Its unique mechanism of action, involving the inhibition of TGF-β1 signaling and the modulation of the Hsp90/Cdc37 chaperone complex, distinguishes it from conventional cytotoxic drugs. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound.

Future research should focus on several key areas. A critical next step is to elucidate the precise impact of this compound on the HSF1-mediated heat shock response. Understanding whether this compound can inhibit cell motility without triggering this pro-survival pathway would be a significant advancement. Additionally, determining the binding affinity (Kd) of this compound for the Hsp90/Cdc37 complex will provide crucial quantitative data for structure-activity relationship studies and the design of more potent analogs. Finally, in vivo studies are necessary to evaluate the efficacy and safety of this compound in preclinical models of metastasis, paving the way for its potential clinical development as a novel anti-metastatic therapy.

References

- 1. Addressing cancer invasion and cell motility with quantitative light microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Smad-dependent and Smad-independent pathways in TGF-beta family signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Unveiling the therapeutic potential: this compound halts triple-negative breast cancer cell migration by constricting TGF-β1 activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Understanding the anti-metastatic properties of KBU2046

An In-depth Technical Guide on the Anti-Metastatic Properties of KBU2046

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-metastatic properties of this compound, a promising small molecule inhibitor. The document focuses on its mechanism of action, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the underlying signaling pathways and workflows.

Core Mechanism of Action: Inhibition of TGF-β1 Activation and Downstream Signaling

This compound has been identified as a novel inhibitor of transforming growth factor-β1 (TGF-β1), a key cytokine involved in tumor cell motility and metastasis.[1][2][3][4] By impeding the activation of TGF-β1, this compound sets off a cascade of events that ultimately hinders cancer cell migration and invasion.[1][2][3][4] This inhibitory effect is particularly demonstrated in triple-negative breast cancer (TNBC), a highly metastatic and aggressive form of breast cancer.[1][2][3][4]

The anti-metastatic activity of this compound is not associated with cytotoxicity, making it a promising candidate for therapeutic development.[5]

Downregulation of Key Genes and Proteins

Mechanistically, this compound directly down-regulates the expression of several genes crucial for metastasis.[1][2][3][4] RNA-Seq analysis has revealed that this compound treatment leads to a significant reduction in the mRNA levels of:

-

LRRC8E (Leucine-Rich Repeat-Containing 8 Family, Member E) [1][2][3][4]

-

MAFF (MAF Family of bZIP Transcription Factors) [1][2][3][4]

Furthermore, this compound reduces the protein expression of the integrin family, specifically integrin αv and integrin α6, which are critical for cell adhesion and migration.[4]

Inhibition of the ERK Signaling Pathway

A pivotal aspect of this compound's anti-metastatic action is the deactivation of the ERK signaling pathway.[1][2][3][4] The compound achieves this by decreasing the phosphorylation levels of both Raf and ERK.[1][2][3][4] The inhibition of the Raf/MEK/ERK pathway is a well-established strategy for impeding cancer invasion and metastasis.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the anti-metastatic effects of this compound.

| Cell Line | Assay | Treatment | Result |

| BT-549 (TNBC) | Transwell Assay | This compound (various concentrations) | Dose-dependent inhibition of cell migration. |

| MDA-MB-231 (TNBC) | Transwell Assay | This compound (various concentrations) | Dose-dependent inhibition of cell migration. |

| BT-549 (TNBC) | MTS Assay | This compound | No significant effect on cell proliferation (indicating non-cytotoxicity). |

| MDA-MB-231 (TNBC) | MTS Assay | This compound | No significant effect on cell proliferation (indicating non-cytotoxicity). |

Table 1: Effect of this compound on TNBC Cell Motility and Proliferation

| Gene/Protein | Method | Cell Line | Treatment | Outcome |

| LRRC8E | RNA-Seq, RT-qPCR | BT-549, MDA-MB-231 | This compound (10 µM) | Significant downregulation of mRNA expression. |

| LTBP3 | RNA-Seq, RT-qPCR | BT-549, MDA-MB-231 | This compound (10 µM) | Significant downregulation of mRNA expression. |

| DNAL1 | RNA-Seq | BT-549, MDA-MB-231 | This compound (10 µM) | Downregulation of mRNA expression. |

| MAFF | RNA-Seq | BT-549, MDA-MB-231 | This compound (10 µM) | Downregulation of mRNA expression. |

| Integrin αv | Western Blot | BT-549, MDA-MB-231 | This compound (10 µM) | Significant reduction in protein expression. |

| Integrin α6 | Western Blot | BT-549, MDA-MB-231 | This compound (10 µM) | Significant reduction in protein expression. |

| p-Raf | Western Blot | BT-549, MDA-MB-231 | This compound (10 µM) | Time-dependent decrease in phosphorylation. |

| p-ERK | Western Blot | BT-549, MDA-MB-231 | This compound (10 µM) | Time-dependent decrease in phosphorylation. |

Table 2: Molecular Targets of this compound in TNBC Cells

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture

The human triple-negative breast cancer cell lines, BT-549 and MDA-MB-231, were used in the described experiments.[1]

MTS Assay for Cell Proliferation

The (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H tetrazolium) (MTS) assay was employed to assess the impact of this compound on the proliferation of TNBC cells.[1][2][3] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Transwell Assay for Cell Migration

To investigate the effect of this compound on cancer cell motility, a transwell migration assay was performed.[1][2][3] This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.

RNA Sequencing (RNA-Seq)

RNA-Seq was utilized to identify the target genes of this compound that are involved in the inhibition of TNBC cell motility.[1][2][3] This high-throughput sequencing technique provides a comprehensive profile of the transcriptome.

Real-Time Quantitative PCR (RT-qPCR)

To validate the findings from the RNA-Seq analysis, RT-qPCR was conducted to confirm the differential expression of key target genes.[1][2][3]

Western Blotting

Western blotting was used to analyze the protein expression levels of the integrin family and the phosphorylation status of proteins in the ERK signaling pathway (Raf and ERK).[1][2][3]

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits TGF-β1 activation and the ERK signaling pathway.

Experimental Workflow for Investigating this compound

Caption: Workflow for evaluating the anti-metastatic effects of this compound.

References

- 1. techscience.com [techscience.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Unveiling the therapeutic potential: this compound halts triple-negative breast cancer cell migration by constricting TGF-β1 activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. OR | Free Full-Text | OTUB2 promotes proliferation and metastasis of triple-negative breast cancer by deubiquitinating TRAF6 [techscience.com]

- 6. researchgate.net [researchgate.net]

KBU2046's derivation from genistein and its structural activity relationship

An In-depth Technical Guide on the Derivation, Structure-Activity Relationship, and Mechanism of Action of a Novel Genistein Analog

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metastasis, the process of cancer cell dissemination, remains the primary driver of mortality in cancer patients. A key prerequisite for metastasis is the acquisition of a motile phenotype by cancer cells. The isoflavone genistein, a naturally occurring compound in soybeans, has been recognized for its anti-cancer properties, including the inhibition of cell motility. However, its therapeutic potential is limited by off-target effects, such as binding to the estrogen receptor. KBU2046, a novel halogen-substituted isoflavanone, was developed through a targeted derivatization of genistein to selectively inhibit cancer cell motility without inducing cytotoxicity. This technical guide provides a comprehensive overview of the derivation of this compound from genistein, its structure-activity relationship, and its molecular mechanism of action, offering valuable insights for researchers and drug development professionals in the field of oncology.

Derivation of this compound from Genistein

This compound, chemically identified as (±)-3-(4-fluorophenyl)chroman-4-one, is a direct derivative of the soy isoflavone genistein (4',5,7-trihydroxyisoflavone). The development of this compound was guided by a phenotypically driven structure-activity relationship (SAR) study with the primary objective of enhancing the anti-motility properties of genistein while concurrently eliminating undesirable off-target effects.[1]

The strategic modifications to the genistein scaffold were aimed at:

-

Maximizing Inhibition of Cell Invasion: The core isoflavone structure of genistein was used as a template due to its known anti-motility properties.

-

Deselecting for Cytotoxicity: A major goal was to develop a compound that specifically targets cell movement without affecting cell viability, a common side effect of many chemotherapeutic agents.

-

Eliminating Estrogen Receptor (ER) Binding: Genistein's affinity for the estrogen receptor can lead to unwanted hormonal effects. The structural modifications in this compound were designed to abrogate this binding, guided by the crystal structure of genistein bound to the ER.[1]